molecular formula C9H15BrO3 B13665985 tert-Butyl 3-bromo-2-oxopentanoate

tert-Butyl 3-bromo-2-oxopentanoate

Cat. No.: B13665985
M. Wt: 251.12 g/mol
InChI Key: JGSZSOCCADSELS-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-oxopentanoate: is an organic compound with the molecular formula C9H15BrO3. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of tert-butyl 3-oxopentanoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-2-oxopentanoate is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in enzymatic assays.

Medicine: this compound is a key intermediate in the synthesis of drugs and therapeutic agents. It is used in the development of anti-inflammatory, antiviral, and anticancer compounds.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various substituted products. The carbonyl group can also undergo reduction or oxidation, resulting in different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    tert-Butyl bromoacetate: Similar in structure but with a shorter carbon chain.

    tert-Butyl 3-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    tert-Butyl 2-bromoacetate: Another brominated ester with different reactivity due to the position of the bromine atom.

Uniqueness: tert-Butyl 3-bromo-2-oxopentanoate is unique due to its specific structure, which combines a tert-butyl ester with a brominated ketone. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

tert-butyl 3-bromo-2-oxopentanoate

InChI

InChI=1S/C9H15BrO3/c1-5-6(10)7(11)8(12)13-9(2,3)4/h6H,5H2,1-4H3

InChI Key

JGSZSOCCADSELS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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